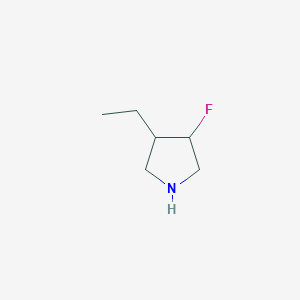

cis-3-Ethyl-4-fluoropyrrolidine

Description

Structure

2D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

3-ethyl-4-fluoropyrrolidine |

InChI |

InChI=1S/C6H12FN/c1-2-5-3-8-4-6(5)7/h5-6,8H,2-4H2,1H3 |

InChI Key |

JPLZKJOOUSWLAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CNCC1F |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for Cis 3 Ethyl 4 Fluoropyrrolidine Analogues

Strategies for Carbon-Fluorine Bond Formation within Pyrrolidine (B122466) Rings

The introduction of a fluorine atom with specific stereochemistry onto a pyrrolidine ring can be accomplished through several distinct approaches. These methods are broadly categorized by the nature of the fluorine source (electrophilic or nucleophilic) and the stage at which the fluorination occurs.

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enolate or enamine, with a reagent that delivers an electrophilic fluorine atom ("F+"). wikipedia.org The development of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, has provided a range of stable and effective electrophilic fluorine sources. wikipedia.org The primary challenge lies in controlling the stereochemistry of the fluorination.

In the context of a 3-ethylpyrrolidine (B1315203) precursor, an asymmetric electrophilic fluorination could be envisioned starting from a protected 3-ethyl-Δ4-pyrrolidine or the corresponding enolate of a 3-ethyl-4-pyrrolidinone. To achieve facial selectivity and establish the desired cis relationship between the ethyl and incoming fluoro groups, a chiral catalyst is essential. Chiral anionic phase-transfer catalysts, such as chiral phosphates, have been shown to be effective in guiding the enantioselective fluorocyclization of olefins, a principle that can be extended to the fluorination of pre-formed rings. nih.gov The catalyst forms a chiral ion pair with the cationic fluorinating agent, creating a structured environment that directs the fluorine transfer to one face of the nucleophilic substrate.

The general mechanism remains a subject of discussion, with evidence pointing towards either an S_N2-type pathway or a single-electron transfer (SET) process, depending on the substrate and conditions. wikipedia.org

Table 1: Key Reagents in Asymmetric Electrophilic Fluorination

| Reagent Class | Example(s) | Role |

|---|---|---|

| Electrophilic Fluorine Source | N-Fluorobenzenesulfonimide (NFSI), Selectfluor | Provides the "F+" atom for the C-F bond formation. wikipedia.org |

| Chiral Catalyst | Chiral Phosphoric Acids | Creates a chiral environment to induce stereoselectivity. nih.gov |

Nucleophilic fluorination is a classical and widely used method for forming C-F bonds, typically proceeding through an S_N2 mechanism. ucla.edunih.gov This strategy requires a pyrrolidine precursor bearing a suitable leaving group (e.g., tosylate, mesylate, or halide) at the C-4 position. The key to achieving the cis-3-ethyl-4-fluoro stereochemistry lies in starting with a precursor that has the opposite (trans) configuration.

For example, a synthesis could begin with trans-3-ethyl-4-hydroxypyrrolidine. The hydroxyl group is first converted into a better leaving group, such as a tosylate. Subsequent treatment with a nucleophilic fluoride (B91410) source, like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), results in an S_N2 displacement. ucla.edu This reaction proceeds with an inversion of configuration at the C-4 center, transforming the trans precursor into the desired cis-fluorinated product. The efficiency of nucleophilic fluorination can be hampered by the high charge density and strong solvation of the fluoride ion, which reduces its nucleophilicity. ucla.edu The choice of solvent and counter-ion is therefore critical for success. nih.gov

Table 2: Nucleophilic Fluorination Strategy for cis-Product

| Starting Material | Key Transformation | Intermediate | Reagent | Product |

|---|---|---|---|---|

| trans-3-Ethyl-4-hydroxypyrrolidine | Activation of OH group | trans-3-Ethyl-4-tosyloxypyrrolidine | TsCl, Pyridine | trans-Intermediate |

A more modern and atom-economical approach is the late-stage fluorination of a pre-formed pyrrolidine scaffold via direct C(sp³)–H bond activation. This strategy avoids the need for pre-functionalization (i.e., installing a leaving group), potentially shortening synthetic sequences. ucla.edu The synthesis would start with the readily available cis-3-ethylpyrrolidine. A specialized catalytic system would then be employed to selectively target and functionalize the C-H bond at the C-4 position.

This transformation is particularly challenging due to the presence of multiple, often similar, C-H bonds within the molecule. Achieving high regioselectivity (targeting C-4 specifically) and stereoselectivity (ensuring the fluorine adds cis to the ethyl group) requires a sophisticated catalyst, often involving transition metals, that can direct the fluorination to the desired position. While powerful, methods for the selective nucleophilic fluorination of unactivated C(sp³)–H bonds are still an emerging area of research. ucla.edu

Chiral Pool and Auxiliary-Mediated Syntheses

These strategies focus on embedding the required stereochemistry from the outset of the synthesis, using either naturally occurring chiral molecules or recoverable chiral auxiliaries to direct the formation of stereocenters.

The chiral pool comprises readily available and inexpensive enantiopure natural products like amino acids, sugars, and terpenes. wikipedia.org These molecules serve as convenient starting materials, providing a pre-defined stereochemical framework that can be elaborated into the desired target. wikipedia.orgyoutube.com For the synthesis of a cis-3-ethyl-4-fluoropyrrolidine analogue, a precursor such as 4-hydroxy-L-proline is an excellent starting point, as it already contains the pyrrolidine ring and a stereocenter at C-4.

A plausible synthetic route could involve protecting the amine and acid functionalities of 4-hydroxy-L-proline, followed by modification of the existing structure to introduce the ethyl group at C-3 and replace the hydroxyl group with fluorine, while controlling the relative stereochemistry. Other chiral precursors, such as the sugars L-isoascorbic acid or L-glyceraldehyde, have also been successfully used to construct complex fluorinated molecules. mdpi.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After guiding the transformation, the auxiliary is removed and can often be recycled. wikipedia.orgsigmaaldrich.com Evans oxazolidinones and pseudoephedrine are prominent examples of auxiliaries used in asymmetric alkylations and other bond-forming reactions. wikipedia.orgnih.gov

To synthesize this compound, one could attach a chiral auxiliary, such as a (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to an appropriate acyclic acid derivative. wikipedia.org A subsequent diastereoselective alkylation reaction would install the ethyl group at what will become the C-3 position. This could be followed by a diastereoselective fluorination reaction to set the C-4 stereocenter. Finally, cleavage of the auxiliary and cyclization of the linear precursor would yield the enantiomerically enriched this compound. This approach offers high predictability and control, making it a powerful tool for accessing specific stereoisomers. sigmaaldrich.comnih.gov

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Stereoselective aldol (B89426) reactions, alkylations. wikipedia.org | Forms a rigid enolate structure that directs incoming electrophiles. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form α- and β-substituted products. nih.gov | Highly effective for creating quaternary carbon centers with high diastereoselectivity. nih.gov |

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules, including fluorinated pyrrolidines. Various catalytic systems have been developed to control the stereochemistry during the formation of the pyrrolidine ring.

Organocatalytic Methodologies for Enantioselective Synthesis

Organocatalysis has emerged as a robust strategy for the synthesis of chiral compounds, offering advantages such as operational simplicity, catalyst availability, and low toxicity. researchgate.net Pyrrolidine-based organocatalysts, in particular, have been extensively explored for their ability to promote a wide range of asymmetric transformations. researchgate.netnih.govkoreascience.kr

In the context of fluorinated pyrrolidines, organocatalysts have been employed to achieve high levels of enantioselectivity. researchgate.net For instance, the enantioselective intramolecular aza-Michael reaction of conjugated amides bearing a pendant α,β-unsaturated ketone moiety, catalyzed by a (S)-TRIP-derived phosphoric acid, has been used to construct the chiral pyrrolidine core. nih.gov This approach allows for the synthesis of enantiomerically enriched fluorinated indolizidinone derivatives. nih.gov Another notable application is the organocatalytic conjugate addition of aldehydes to β-nitroacrolein dimethyl acetal, which yields highly functionalized nitroaldehydes with excellent stereoselectivities. nih.gov These intermediates can then be converted into enantioenriched pyrrolidines. nih.gov

The use of proline and its derivatives as organocatalysts has been a cornerstone of asymmetric synthesis. researchgate.net The development of novel pyrrolidine organocatalysts continues to expand the scope of these reactions, enabling the synthesis of complex and highly functionalized molecules. nih.govkoreascience.kr

Transition Metal-Catalyzed Asymmetric Cycloadditions (e.g., 1,3-Dipolar Cycloadditions)

Transition metal-catalyzed asymmetric cycloadditions, particularly 1,3-dipolar cycloadditions of azomethine ylides, represent a highly efficient method for the enantioselective synthesis of pyrrolidines. rsc.org These reactions have been the subject of intense research, leading to the development of well-defined catalytic systems that afford excellent diastereo- and enantioselectivities. rsc.org

The versatility of this method allows for the use of a wide range of dipolarophiles, including those that are not typically reactive in organocatalytic settings. For instance, a general approach to bicyclic fused pyrrolidines has been developed via the [3 + 2]-cycloaddition between nonstabilized azomethine ylides and endocyclic electron-deficient alkenes. acs.org This protocol has been successfully applied to the synthesis of monofluoromethyl-substituted pyrrolidines. acs.org

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have proven to be particularly effective. For example, the reaction of azomethine ylides with β-phenylsulfonyl enones, catalyzed by a Cu(I) complex, allows for ligand-controlled reversal of diastereoselectivity. jst.go.jp Furthermore, the [3 + 2] annulation of racemic aziridines with indoles, employing a copper(I)/BINAP derived catalyst system, has been reported to proceed with excellent yields, diastereoselectivities, and enantioselectivities. rsc.org

The mechanism of 1,3-dipolar cycloadditions involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile to form the pyrrolidine ring. nih.govyoutube.com The stereochemical outcome of the reaction is controlled by the chiral catalyst, which coordinates to one of the reactants and directs the approach of the other.

Kinetic Resolution Techniques for Stereoisomer Enrichment

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. In this process, a chiral catalyst or reagent selectively reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.

Organocatalysis has been successfully applied to the kinetic resolution of racemic α-chloroaldehydes through enantioselective fluorination. beilstein-journals.org This reaction, mediated by a chiral organocatalyst, yields α-chloro-α-fluoroaldehydes with high enantioselectivity, while the unreacted α-chloroaldehyde is recovered with significant enantiomeric enrichment. beilstein-journals.org The proposed mechanism involves the formation of an enamine intermediate, which is then selectively fluorinated. beilstein-journals.org

Enzymatic methods also offer a mild and highly selective approach to kinetic resolution. rsc.org Lipases, for example, have been used in the acetylation of 3-hydroxypyrrolidine derivatives, allowing for the separation of enantiomers. rsc.org Dynamic kinetic resolution (DKR) combines kinetic resolution with in-situ racemization of the starting material, enabling the conversion of a racemate into a single enantiomer in high yield. rsc.orgresearchgate.net Ruthenium catalysts have been employed for the racemization step in the DKR of 3-hydroxypyrrolidine. rsc.org

Furthermore, dynamic kinetic resolution has been achieved in the asymmetric transfer hydrogenation of N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones using a ruthenium complex, affording the corresponding cis-fluoro alcohols with high diastereomeric and enantiomeric excess. nih.gov This methodology provides a practical route to enantiomerically pure fluorinated heterocycles. nih.gov

Below is a table summarizing selected examples of kinetic resolution techniques for the enrichment of pyrrolidine stereoisomers.

| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral Organocatalyst | Racemic α-chloroaldehyde | α-chloro-α-fluoroaldehyde | High | beilstein-journals.org |

| Lipase PS-IM / Ru-catalyst | Racemic 3-hydroxy-pyrrolidine | (R)-N-Cbz-3-acetoxypyrrolidine | 95% | rsc.org |

| Ru(II) Complex | N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-one | cis-fluoro alcohol | >99% | nih.gov |

Ring-Closing Strategies for Fluorinated Pyrrolidines

Ring-closing reactions are fundamental transformations in the synthesis of cyclic compounds, including fluorinated pyrrolidines. These strategies involve the formation of the pyrrolidine ring from an acyclic precursor.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are a direct and efficient method for constructing the pyrrolidine ring. Various types of intramolecular reactions have been employed for the synthesis of fluorinated pyrrolidines.

One common approach is the intramolecular Heck cyclization. For example, 4-difluoromethylene-1-pyrrolines have been synthesized from 2-(trifluoromethyl)allyl ketone O-pentafluorobenzoyloximes via a 5-endo-trig Heck cyclization. thieme-connect.com This reaction proceeds through a palladium(0) catalyst and involves a β-fluoride elimination step. thieme-connect.com

Another powerful tool is ring-closing metathesis (RCM). The synthesis of fluorinated and non-fluorinated imidazoazepines has been achieved using an RCM reaction as the key step. fundanetsuite.com RCM has also been utilized to prepare six- and seven-membered cyclic vinyl fluorides from vinyl fluoride-containing dienes. nih.gov The efficiency of RCM reactions can be influenced by the presence of fluorine atoms and the choice of catalyst. fundanetsuite.comacademie-sciences.fr

Furthermore, intramolecular C-H amination of N-fluoride amides, catalyzed by copper complexes, provides a route to pyrrolidines. nih.gov Mechanistic studies have shed light on the reaction pathway, which involves a copper(II) intermediate. nih.gov The synthesis of α-(trifluoromethyl)pyrrolidines has also been accomplished through the acid-catalyzed cyclization of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives. researchgate.net

The table below provides examples of intramolecular cyclization reactions for the synthesis of fluorinated pyrrolidines.

| Reaction Type | Starting Material | Product | Catalyst/Reagent | Reference |

| Intramolecular Heck Cyclization | 2-(trifluoromethyl)allyl ketone O-pentafluorobenzoyloxime | 4-difluoromethylene-1-pyrroline | Pd(0) | thieme-connect.com |

| Ring-Closing Metathesis | Diene containing a fluoroalkene | Fluorinated imidazoazepine | Grubbs II catalyst | fundanetsuite.com |

| Intramolecular C-H Amination | N-fluoride amide | Pyrrolidine | TpxCuL | nih.gov |

| Acid-Catalyzed Cyclization | N-tosyl-α-(trifluoromethyl)homoallylamine | α-(trifluoromethyl)pyrrolidine | Protic acid | researchgate.net |

Cascade and Tandem Transformations

A notable example is the Rh(II)/Pd(0) dual-catalyzed carbenoid N-H insertion/allylation cascade reaction, which provides an efficient route to highly functionalized and polysubstituted pyrrolidines. nih.gov This protocol proceeds with high yields and excellent diastereoselectivities under mild conditions. nih.gov

Another elegant cascade process involves an N-H insertion into an enynal-derived metal-carbenoid, followed by an intramolecular aldol reaction to afford highly substituted (2-furyl)-2-pyrrolidines with high diastereoselectivity. rsc.org This reaction is catalyzed by zinc chloride and demonstrates high chemoselectivity. rsc.org

Tandem reactions have also been developed for the synthesis of fluorinated pyrrolines. A base-mediated tandem SN2'/SNV reaction of α-trifluoromethyl-α,β-unsaturated carbonyl compounds with N-tosylated 2-aminomalonates provides an efficient access to functionalized tetrasubstituted 2-fluoro-2-pyrrolines. rsc.org

Furthermore, a cascade process involving the chemoselective reduction of a nitro group followed by a fully diastereoselective intramolecular aza-Michael reaction has been utilized to prepare trisubstituted homoproline derivatives from Michael adducts. nih.gov Similarly, 3,4-disubstituted pyrrolidines can be obtained in a single step through a Zn-mediated chemoselective reduction of a nitro group followed by intramolecular reductive amination. nih.gov

Fluorinated Building Block Approaches for Pyrrolidine Construction

The use of fluorinated building blocks is a dominant strategy in the synthesis of complex fluorinated molecules, including pyrrolidine analogues. researchgate.net This approach involves the preparation of key synthons that already contain the requisite fluorine atom or fluoroalkyl group before the main heterocyclic ring is constructed. researchgate.netresearchgate.net This methodology offers significant advantages over late-stage fluorination, often providing better control of regioselectivity and stereoselectivity. The presence of fluorine in a precursor can significantly influence its chemical reactivity and the stereochemical course of subsequent reactions. nih.gov

A variety of fluorinated building blocks have been developed, ranging from simple fluoroalkyl-substituted aliphatic compounds to more complex chiral molecules. researchgate.net Methods such as halofluorination, where an alkene is treated with a halogen and a fluoride source, can generate vicinal halofluorides that serve as versatile intermediates for further transformations. scribd.comwikipedia.org

One notable strategy involves the use of allylic fluorides. These bench-stable precursors can be synthesized and then induced to cyclize, transferring the stereochemical information from the building block to the final heterocyclic product. For instance, 3-fluoropyrrolidines can be prepared via a 5-exo-trig iodocyclisation of an allylic fluoride that has a nitrogen nucleophile attached. wikipedia.org The allylic fluorine atom directs the stereochemical outcome of the ring closure, typically favoring a syn-relationship between the fluorine and the newly introduced substituent. wikipedia.org

Integration of Fluoroalkyl Chains into Pyrrolidine Precursors

A key tactic in this area is the synthesis of an acyclic precursor that contains the complete carbon skeleton and the necessary fluorine substituent prior to the ring-forming step. A prime example is the synthesis of N-tosyl-3-fluoropent-4-en-1-amines, which serve as direct precursors to the 3-fluoropyrrolidine (B48656) ring system. These precursors are prepared by the electrophilic fluorination of corresponding allylsilanes. wikipedia.org

The crucial cyclization step is an iodocyclisation reaction. The presence and orientation of the allylic fluorine atom exert a strong directing effect on the incoming electrophile (iodine) and the subsequent intramolecular attack by the nitrogen nucleophile. This results in a high degree of stereocontrol, yielding the syn diastereomer as the major product. wikipedia.org This stereocontrol is attributed to the formation of an I(2)-π complex where the fluorine atom is positioned "inside," guiding the cyclization path. wikipedia.org

Table 1: Diastereoselective Iodocyclisation of Allylic Fluoride Precursors wikipedia.org

| Precursor Structure (N-Tosyl-3-fluoropent-4-en-1-amine derivative) | Product (3-Fluoropyrrolidine derivative) | Diastereomeric Ratio (syn:anti) |

| N-Tosyl-3-fluoropent-4-en-1-amine | 2-(Iodomethyl)-3-fluoro-1-tosylpyrrolidine | 10:1 |

| N-Tosyl-3-fluoro-4-phenylpent-4-en-1-amine | 3-Fluoro-2-(iodomethyl)-2-phenyl-1-tosylpyrrolidine | >20:1 |

| N-Tosyl-3-fluoro-2-methylpent-4-en-1-amine | 3-Fluoro-2-(iodomethyl)-5-methyl-1-tosylpyrrolidine | 10:1 |

This table illustrates the high diastereoselectivity achieved in the cyclization of various allylic fluoride precursors, highlighting the directing effect of the fluorine substituent.

Synthetic Utility of Fluorinated Malonate Derivatives

Fluorinated malonate esters, particularly diethyl 2-fluoromalonate, are highly versatile C3 building blocks for synthesizing fluorinated compounds, including heterocycles. researchgate.netnih.gov Their synthetic utility stems from the presence of an acidic proton flanked by two ester groups, which facilitates a wide range of carbon-carbon bond-forming reactions. The fluorine atom significantly modulates the reactivity compared to non-fluorinated analogues. researchgate.net

The synthesis of diethyl 2-fluoromalonate can be achieved on a large scale through several methods, including selective direct fluorination with elemental fluorine gas. researchgate.netorganic-chemistry.org Once formed, it can be used in various transformations. While direct applications to form this compound are not extensively documented, the reactivity of fluoromalonates provides a clear pathway. A common strategy involves a Michael addition reaction, where the fluoromalonate anion adds to an α,β-unsaturated compound. nih.gov For pyrrolidine synthesis, this could involve addition to a nitroalkene or an activated imine, followed by reduction of the nitro group (or imine) and subsequent intramolecular cyclization (reductive amination) to form the pyrrolidinone or pyrrolidine ring.

Table 2: Key Reactions of Diethyl 2-Fluoromalonate for Heterocycle Synthesis

| Reaction Type | Reactant | Product Type | Potential Application |

| Michael Addition | α,β-Unsaturated Aldehydes/Ketones | Fluoroacrylate Derivatives organic-chemistry.org | Precursors for functionalized pyrrolidines |

| Michael Addition | Nitroalkenes | γ-Nitro Carboxylic Acid Derivatives nih.gov | Precursors for aminopyrrolidinones |

| Cyclocondensation | Formamidine | Fluorinated Pyrimidines researchgate.net | Demonstrates heterocycle formation |

| Alkylation | Alkyl Halides | Substituted Fluoromalonates nih.gov | Introduction of side chains (e.g., ethyl group) |

This table summarizes the versatile reactivity of diethyl 2-fluoromalonate, which underpins its potential for the construction of complex fluorinated pyrrolidine systems.

Employment of α-Fluorocarboxylic Acid Chlorides in Rearrangements

The Arndt-Eistert reaction is a powerful homologation method that converts a carboxylic acid into its next higher homologue, such as a derivative of a β-amino acid. wikipedia.orgwikipedia.orglibretexts.org This multi-step sequence typically begins with the conversion of a carboxylic acid to its corresponding acid chloride. libretexts.orgorganic-chemistry.org This acid chloride is then reacted with diazomethane (B1218177) to form an α-diazoketone intermediate. researchgate.net The key step is the subsequent Wolff rearrangement of the α-diazoketone, which is catalyzed by heat, light, or a metal salt (typically silver oxide), to generate a highly reactive ketene (B1206846). researchgate.net This ketene is then trapped by a nucleophile—such as water, an alcohol, or an amine—to yield the final homologated carboxylic acid, ester, or amide, respectively. libretexts.org

This methodology can be applied to α-fluorocarboxylic acids. By converting an α-fluorocarboxylic acid to its acid chloride, it can enter the Arndt-Eistert sequence. The Wolff rearrangement proceeds with retention of stereochemistry at the migrating center. researchgate.netorganic-chemistry.org The reaction of an α-fluoro-α-alkyl carboxylic acid chloride would lead to a β-fluoro-β-alkyl substituted ketene. Trapping this intermediate with an amine or ammonia (B1221849) would produce a β-fluoro-β-amino amide, a direct precursor that can be cyclized to form a fluorinated pyrrolidinone, which can then be reduced to the corresponding pyrrolidine. This strategy is particularly noted for its utility in producing β-amino acids from α-amino acids. scribd.comwikipedia.orgorganic-chemistry.org

Table 3: The Arndt-Eistert Homologation Sequence

| Step | Transformation | Reagents | Intermediate/Product |

| 1 | Acid Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride | α-Fluorocarboxylic acid chloride |

| 2 | Diazoketone Formation | Diazomethane (CH₂N₂) | α-Fluoro-α'-diazo ketone |

| 3 | Wolff Rearrangement | Silver(I) oxide (Ag₂O), heat (Δ), or light (hν) | Fluorinated ketene |

| 4 | Nucleophilic Trapping | Water, Alcohol (R'OH), or Amine (R'₂NH) | Homologated acid, ester, or amide |

This table outlines the fundamental steps of the Arndt-Eistert synthesis, a method applicable to α-fluorocarboxylic acids for the creation of homologated products that can serve as pyrrolidine precursors.

Conformational Analysis and Stereoelectronic Effects in Fluorinated Pyrrolidine Systems

Influence of Fluorine Substituents on Pyrrolidine (B122466) Ring Pucker

Cγ-exo and Cγ-endo Puckering Preferences and Their Stereochemical Implications

The puckering of the pyrrolidine ring is often described in terms of the displacement of the Cγ (C4) and sometimes Cβ (C3) atoms from the mean plane of the ring. Two primary puckering modes are designated as Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ atom is displaced on the side opposite to the Cδ substituent (in proline, this would be the carboxyl group), while in the Cγ-endo pucker, it is on the same side.

The stereochemistry of fluorine at the C4 position has a pronounced effect on the puckering preference. For instance, in 4-fluoroproline (B1262513) derivatives, the (4R)-epimer strongly prefers a Cγ-exo conformation, while the (4S)-epimer favors a Cγ-endo pucker. researchgate.net This preference is a direct consequence of stereoelectronic interactions, particularly the gauche effect, which seeks to orient the electronegative fluorine atom and the electron-withdrawing carbonyl group in a gauche relationship. researchgate.net This conformational locking has significant implications for the structure of peptides and proteins where such modified prolines are incorporated. researchgate.net

Fluorine-Induced Rigidification of the Pyrrolidine Ring Conformation

The introduction of fluorine can lead to a more rigid pyrrolidine ring conformation compared to its non-fluorinated counterpart. nih.gov This rigidification arises from the strong conformational preferences induced by the fluorine substituent, which restricts the dynamic interconversion between different puckered forms. beilstein-journals.orgbeilstein-journals.org The energetic barriers for ring puckering can be significantly increased, effectively locking the ring into a preferred conformation. This has been observed in various fluorinated pyrrolidine systems and is a key factor in their use as conformational constraints in medicinal chemistry and materials science. researchgate.netnih.gov

Stereoelectronic Interactions Governing Pyrrolidine Conformation

The conformational preferences in fluorinated pyrrolidines are not solely dictated by sterics but are heavily influenced by subtle electronic interactions involving the highly electronegative fluorine atom. These stereoelectronic effects can stabilize or destabilize certain conformations, leading to predictable structural biases. beilstein-journals.orgnih.gov

The Fluorine Gauche Effect and Its Energetic Contributions

The fluorine gauche effect describes the tendency of a fluorine atom to adopt a gauche conformation relative to another electronegative group or a group with π-character across a C-C bond. acs.orgnih.gov This effect is attributed to a combination of stabilizing hyperconjugative interactions and electrostatic attractions. capes.gov.br In the context of a pyrrolidine ring, the gauche effect between a fluorine substituent and the nitrogen atom or other substituents plays a significant role in determining the ring pucker. beilstein-journals.orgbeilstein-journals.org For example, in 3-fluoropyrrolidine (B48656), the gauche arrangement between the fluorine and the nitrogen lone pair is a key stabilizing interaction. beilstein-journals.orgnih.gov However, in some difluorinated pyrrolidines, the fluorine gauche effect can be a secondary factor, overshadowed by other interactions like the anomeric effect or steric and electrostatic forces. beilstein-journals.orgnih.gov

Generalized Anomeric Effects (nN→σ*CF Electron Delocalization)

A significant stereoelectronic interaction in α-fluorinated pyrrolidines is the generalized anomeric effect. beilstein-journals.orgresearchgate.net This effect involves the delocalization of electron density from the nitrogen lone pair (nN) into the antibonding orbital of the adjacent C-F bond (σCF). beilstein-journals.orgnih.gov This nN→σCF interaction is a type of hyperconjugation that stabilizes the conformation where the nitrogen lone pair is anti-periplanar to the C-F bond. nih.gov This interaction can be quite strong, imparting a significant conformational bias and playing a dominant role in the energetics of α-fluoro isomers. beilstein-journals.orgnih.gov For instance, in certain difluorinated pyrrolidines, the nN→σ*CF electron delocalization has been calculated to provide substantial stabilization, on the order of several kcal/mol. beilstein-journals.org

Solvent Effects on Conformational Equilibria of Fluorinated Pyrrolidines

The conformational equilibrium of fluorinated pyrrolidines is a subject of significant interest due to the profound impact of fluorine's stereoelectronic effects on the geometry and biological activity of these heterocyclic systems. The introduction of a fluorine atom can dramatically alter the puckering of the pyrrolidine ring and the relative stability of its various conformers. These conformational preferences, however, are not static and can be significantly modulated by the surrounding solvent environment. The interplay between intramolecular forces and interactions with solvent molecules dictates the final conformational landscape of fluorinated pyrrolidines.

Due to a lack of specific research data for cis-3-Ethyl-4-fluoropyrrolidine, this section will explore the principles of solvent effects on the conformational equilibria of fluorinated pyrrolidines by examining a closely related model system, 3-fluoropyrrolidine. The insights gained from this analysis provide a foundational understanding of the expected solvent-dependent conformational behavior of substituted fluorinated pyrrolidines.

Detailed Research Findings

Quantum-chemical calculations have been instrumental in elucidating the conformational energetics of fluorinated pyrrolidines. For 3-fluoropyrrolidine, these studies have revealed the existence of multiple stable conformers with small energy differences, making their populations susceptible to changes in the surrounding medium.

In the gas phase, theoretical calculations indicate that 3-fluoropyrrolidine can exist in several conformations. For instance, one study identified four distinct conformers in the gas phase. rsc.org The most stable of these is a cis-twist conformation where the N-H bond is in a pseudo-axial orientation, which allows for the formation of a stabilizing intramolecular hydrogen bond between the fluorine atom and the hydrogen of the N-H group. rsc.org

The introduction of a solvent can alter the relative energies of these conformers. The conformational space of 2,3-, 2,4-, and 3,4-difluoropyrrolidines is significantly influenced by the anomeric effect of the N to C–F bond, both in the gas phase and in implicit polar solutions. rsc.org In the case of 3-fluoropyrrolidine, moving from the gas phase to a polar solvent like dimethyl sulfoxide (B87167) (DMSO) leads to a reduction in the number of observed conformers from four to three. rsc.org This indicates that the polar solvent environment preferentially stabilizes certain conformations over others.

Protonation of the nitrogen atom in 3-fluoropyrrolidine to form the 3-fluoropyrrolidinium cation leads to a highly favored conformation where the fluorine and the nitrogen group are cis to each other, a preference observed in both the gas phase and in solution. rsc.org This is attributed to an attractive electrostatic gauche effect between the positively charged amino group and the partially negatively charged fluorine atom. rsc.org

The influence of the solvent on the conformational equilibrium is a complex phenomenon that depends on a variety of factors, including the solvent's polarity, its ability to form hydrogen bonds, and its dielectric constant. Polar solvents can stabilize conformers with larger dipole moments, while protic solvents can engage in hydrogen bonding with the fluorine atom or the N-H group of the pyrrolidine ring, further influencing the conformational preference. For instance, in peptides containing cis-3-hydroxy-D-proline, a switch to a polar solvent like DMSO from a less polar one like chloroform (B151607) was observed to completely alter the peptide's three-dimensional structure due to the formation of an intramolecular hydrogen bond in the polar solvent. While not a fluorinated compound, this highlights the significant role polar solvents can play in dictating the conformation of substituted pyrrolidine rings.

Interactive Data Tables

The following table summarizes the calculated relative energies of the conformers of 3-fluoropyrrolidine in the gas phase and in implicit DMSO, illustrating the effect of the solvent on their stability.

| Conformer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Implicit DMSO, kcal/mol) |

|---|---|---|

| cis-Twist (axial N-H) | 0.00 | 0.00 |

| trans-Envelope (equatorial N-H) | 0.45 | 0.52 |

| trans-Twist (axial N-H) | 0.65 | 0.73 |

| cis-Envelope (equatorial N-H) | 0.82 | - |

Data sourced from quantum-chemical calculations on 3-fluoropyrrolidine. rsc.org The most stable conformer is set to a relative energy of 0.00 kcal/mol. A dash (-) indicates that this conformer was not identified as a stable minimum in the specified medium.

Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides a wealth of information regarding the connectivity, conformation, and electronic environment of nuclei within a molecule. For fluorinated organic compounds like cis-3-Ethyl-4-fluoropyrrolidine, the presence of the ¹⁹F nucleus offers an additional spectroscopic handle for detailed structural analysis.

Application of ¹⁹F-¹H Scalar Couplings (³J(F,H))

Vicinal, or three-bond, scalar couplings between fluorine and hydrogen nuclei (³J(F,H)) are invaluable for conformational analysis. nih.gov The magnitude of these couplings is dependent on the dihedral angle between the coupled nuclei, as described by a Karplus-type relationship. By measuring the ³J(F,H) coupling constants, it is possible to deduce the relative orientation of the fluorine and adjacent hydrogen atoms, thereby providing insight into the puckering of the pyrrolidine (B122466) ring. In the case of this compound, the analysis of these couplings helps to define the preferred conformation of the five-membered ring in solution.

Heteronuclear Overhauser Effect Spectroscopy (HOESY) for Internuclear Distance Estimation

While scalar couplings provide information about through-bond relationships, the Heteronuclear Overhauser Effect (HOE) provides information about through-space proximity between nuclei. HOESY experiments measure the NOE between heteronuclei, in this case, ¹⁹F and ¹H. nih.gov The intensity of a HOESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei. This technique is therefore highly sensitive to short internuclear distances, typically less than 5 Å. For this compound, HOESY experiments can be used to estimate the distances between the fluorine atom and various protons on the pyrrolidine ring and the ethyl substituent. nih.gov This data is crucial for determining the cis stereochemistry and for refining the conformational model of the molecule in solution. nih.gov

Analysis of Ring Puckering and Dihedral Angles via Coupling Constants

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, often described as envelope or twist forms. nih.govunito.it The specific pucker is influenced by the nature and stereochemistry of the substituents. The analysis of vicinal proton-proton (³J(H,H)) and fluorine-proton (³J(F,H)) coupling constants allows for the calculation of dihedral angles within the ring. researchgate.net These angles, in turn, define the degree and nature of the ring puckering. For this compound, the coupling constant data, when compared with theoretical values from Karplus equations, can distinguish between different envelope and twist conformations and identify the predominant pucker in solution. nih.gov This detailed conformational analysis is essential for understanding how the molecule will interact with its environment.

| NMR Parameter | Structural Information Provided |

| ¹⁹F-¹H Scalar Couplings (³J(F,H)) | Dihedral angles between F and H atoms, aiding in ring conformation determination. |

| Heteronuclear Overhauser Effect (HOE) | Through-space proximity between F and H atoms, confirming stereochemistry and estimating internuclear distances. |

| Vicinal Coupling Constants (³J(H,H)) | Dihedral angles between adjacent protons, defining the puckering of the pyrrolidine ring. |

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR spectroscopy provides detailed information about the structure and conformation of a molecule in solution, X-ray crystallography offers the most definitive method for determining the absolute configuration of a chiral molecule in the solid state. nih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. thieme-connect.de

For this compound, obtaining a suitable single crystal allows for an unambiguous determination of the relative and absolute stereochemistry of the two chiral centers at positions 3 and 4. The crystallographic data provides precise bond lengths, bond angles, and torsional angles, offering a static, solid-state picture that complements the dynamic solution-phase information obtained from NMR. nih.gov The Flack parameter, derived from the analysis of anomalous dispersion effects, is a critical value in confirming the absolute configuration of an enantiomerically pure crystal. nih.govresearchgate.net

| Crystallographic Parameter | Significance |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |

| Space Group | Describes the symmetry elements present in the crystal. |

| Atomic Coordinates | Provides the precise 3D position of each atom in the molecule. |

| Bond Lengths and Angles | Offers a definitive measure of the molecular geometry. |

| Flack Parameter | Confirms the absolute configuration of a chiral molecule. |

Computational and Theoretical Investigations of Cis 3 Ethyl 4 Fluoropyrrolidine Systems

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Determination

DFT calculations represent a powerful tool for elucidating the fundamental structural and electronic characteristics of molecules like cis-3-Ethyl-4-fluoropyrrolidine. This method could be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations would reveal the precise three-dimensional arrangement of the atoms, offering a static picture of the molecule's most stable form.

For instance, in studies of other fluorinated pyrrolidines, DFT has been used to predict how the fluorine atom influences the pucker of the five-membered ring. The strong inductive effect of fluorine can significantly alter the local geometry compared to its non-fluorinated counterparts. Furthermore, DFT calculations would provide insights into the electronic structure, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Predicted Value (Exemplary) |

| C-F Bond Length | ~1.40 Å |

| C-N Bond Lengths | ~1.47 Å |

| C-C Bond Lengths | ~1.54 Å |

| Pyrrolidine (B122466) Ring Pucker | Envelope or Twist Conformation |

Note: The values in this table are hypothetical and based on typical values for related structures. Actual values would need to be determined by specific DFT calculations.

Quantum Chemical Analysis of Stereoelectronic Effects and Conformational Stability

Quantum chemical methods are essential for analyzing the subtle stereoelectronic effects that govern the conformational preferences of fluorinated heterocycles. In this compound, the interactions between the fluorine and ethyl substituents, as well as their influence on the pyrrolidine ring, would be of primary interest.

Prediction and Rationalization of Regioselectivity and Stereoselectivity in Synthetic Pathways

Computational chemistry is invaluable for understanding and predicting the outcomes of chemical reactions. While no specific synthetic routes for this compound are detailed in the literature, theoretical calculations could be used to rationalize the regioselectivity and stereoselectivity of potential synthetic pathways.

For example, in the synthesis of other 3-fluoropyrrolidines, iodocyclization reactions have been employed, where the stereochemical outcome is directed by the substituents on the precursor molecule. nih.gov DFT calculations could be used to model the transition states of such cyclization reactions. By comparing the activation energies of different possible pathways, chemists can predict which diastereomer (in this case, the cis isomer) would be preferentially formed. This predictive power is crucial for designing efficient and selective synthetic strategies, minimizing the formation of unwanted byproducts.

Molecular Dynamics Simulations for Conformational Flexibility and Interconversion

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov An MD simulation of this compound would reveal its conformational flexibility, showing how the pyrrolidine ring puckers and how the ethyl group rotates under simulated physiological conditions. nih.gov

These simulations track the movements of all atoms over nanoseconds or longer, providing insights into the energy barriers between different conformations and the timescales of their interconversion. rsc.org This information is particularly important for understanding how the molecule might interact with biological targets, as both the shape and the flexibility of a molecule can be critical for its function. The results of MD simulations are often analyzed to determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which quantify the stability and mobility of different parts of the molecule. tandfonline.com

Roles in Advanced Organic Synthesis and Enabling Technologies Excluding Direct Therapeutic Applications

Chiral Fluorinated Pyrrolidines as Ligands and Catalysts in Asymmetric Transformations

The development of small organic molecules that can catalyze chemical reactions with high enantioselectivity (organocatalysis) is a major field of research. Chiral pyrrolidines, derived from the natural amino acid proline, are among the most successful classes of organocatalysts. mdpi.com The catalytic activity often relies on the pyrrolidine (B122466) nitrogen acting as a nucleophile or base to form transient chiral intermediates.

The introduction of substituents onto the pyrrolidine ring allows for the fine-tuning of these catalysts. A fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. nih.gov Placing a fluorine atom at the C4 position, as in cis-3-Ethyl-4-fluoropyrrolidine, would decrease the basicity and nucleophilicity of the ring nitrogen. This modulation is critical; while seemingly counterintuitive, a decrease in basicity can sometimes enhance catalytic efficiency or alter the reaction pathway, leading to improved selectivity. nih.gov

Furthermore, the combination of the C3-ethyl and C4-fluoro substituents creates a distinct and rigidified chiral pocket. In asymmetric catalysis, the catalyst must effectively control the three-dimensional orientation of the reactants in the transition state. The defined cis-conformation of the substituents in this compound would present a unique steric environment, potentially leading to high levels of asymmetric induction in reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. mdpi.comnih.gov The fluorine atom can also engage in specific non-covalent interactions, such as hydrogen bonding or dipole interactions, further stabilizing the desired transition state assembly. nih.gov

Table 1: Hypothetical Influence of Pyrrolidine Substituents on Asymmetric Michael Addition This table illustrates the general principles of catalyst modification, with the performance of this compound being a scientific projection based on established structure-activity relationships.

| Catalyst/Ligand | Key Structural Features | Anticipated Effect on Catalysis | Potential Enantioselectivity (% ee) |

|---|---|---|---|

| Proline | Unsubstituted parent structure | Baseline reactivity and selectivity | Moderate to High |

| (S)-4-Fluoroproline | C4-Fluoro substituent | Reduces nitrogen basicity; alters ring pucker; potential for H-bonding interactions. nih.gov | Potentially altered/improved selectivity |

| (S)-2-(Aminomethyl)pyrrolidine | Side-arm for bidentate chelation | Acts as a bidentate ligand in metal-catalyzed reactions. mdpi.com | High to Excellent (in metal catalysis) |

| This compound | C3-Alkyl and C4-Fluoro groups with cis-stereochemistry | Reduced basicity; defined chiral pocket; potential for unique non-covalent interactions. | Hypothesized: High to Excellent |

Integration into Complex Molecular Architectures as Advanced Synthetic Intermediates

Saturated heterocycles like pyrrolidine are considered "privileged scaffolds" in medicinal chemistry and natural product synthesis because their three-dimensional structure allows for optimal spatial presentation of functional groups. acs.orgnih.gov Fluorinated pyrrolidines, especially those with multiple stereocenters like this compound, are highly valuable as advanced synthetic intermediates or building blocks. researchgate.net

The synthesis of such highly functionalized pyrrolidines can be achieved through various modern synthetic methods, including multi-component reactions that construct the ring system in a single step or by the stereoselective modification of existing precursors. acs.orgacs.orgnih.gov Once formed, this compound serves as a versatile chassis onto which greater molecular complexity can be built. The defined stereochemistry of the ethyl and fluoro groups provides a rigid conformational anchor, influencing the orientation of subsequent modifications. nih.gov This is crucial in total synthesis, where controlling the relative stereochemistry of distant functional groups is a major challenge.

For instance, the pyrrolidine nitrogen can be readily functionalized, or adjacent C-H bonds could be targeted for late-stage functionalization, using the existing substituents to direct the regioselectivity of the reaction. The incorporation of this fluorinated building block can impart desirable properties to the final complex molecule, such as increased metabolic stability or altered lipophilicity, without requiring hazardous fluorination reactions at a late stage of a synthetic sequence. thieme-connect.com

Strategies for Diversification and Functionalization of Fluorinated Pyrrolidine Derivatives

A key advantage of a building block like this compound is its potential for diversification. Starting from this core scaffold, a library of related compounds can be generated, which is a common strategy in discovering new molecules with optimized properties. nih.gov

Key strategies for diversification include:

N-Functionalization: The secondary amine of the pyrrolidine ring is a prime handle for modification. It can be readily alkylated, acylated, or arylated to introduce a wide variety of substituents. This is often the point of connection for linking the pyrrolidine unit to other parts of a larger molecule.

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed reactions, enable the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. acs.orgacs.org While the saturated core of this compound is not directly amenable to these reactions, it could be derivatized (e.g., by introducing a halogen or triflate at another position) to engage in such chemistry.

Ring-Expansion and Rearrangement: Starting from related fluorinated aziridines, ring-expansion protocols can provide access to functionalized pyrrolidines. nih.gov Conversely, under certain conditions, the pyrrolidine ring itself could potentially be a substrate for rearrangements to form other heterocyclic systems.

Cycloaddition Reactions: Three-component cycloaddition reactions are powerful methods for rapidly constructing polysubstituted pyrrolidine scaffolds, demonstrating the modularity of building such systems. acs.org A similar logic can be applied in reverse, using the pre-formed this compound as a core for further elaboration.

The presence of the ethyl and fluoro groups can sterically and electronically influence these diversification reactions, potentially allowing for selective functionalization at one of the remaining C-H positions on the ring.

Exploration in Novel Material Design (e.g., liquid crystals, functional polymers)

The application of fluorinated organic molecules extends beyond synthesis into the realm of materials science. The unique properties of the C-F bond—its high polarity, low polarizability, and steric size—are exploited to create materials with tailored characteristics. rsc.org

Liquid Crystals: Fluorine is an essential element in most liquid crystals used in modern displays. researchgate.net Introducing lateral fluorine substituents into rod-like molecules can significantly impact their physical properties, such as dielectric anisotropy (Δε), melting point, and viscosity. rsc.orgresearchgate.net A chiral, fluorinated building block like this compound could be incorporated as a chiral dopant into a nematic liquid crystal host. Its inherent chirality would induce a helical twist, leading to a chiral nematic (cholesteric) phase, which is useful for applications like reflective displays or temperature sensors. The polarity imparted by the C-F bond would contribute favorably to the dielectric properties of the mixture. uni-halle.de Pyrrolidinium-based ionic liquids have also been explored as a basis for liquid crystals. rsc.org

Functional Polymers: The synthesis of fluoropolymers is another area where a monomer like a derivatized this compound could be valuable. Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. While many are made by polymerizing simple fluorinated alkenes, another route is to use more complex, functionalized fluorinated monomers to build polymers with highly specific properties. mdpi.com For example, incorporating the this compound motif into a polymer backbone could introduce chirality, leading to polymers with unique optical properties, or it could be used to tune the polymer's solubility, thermal behavior, and surface characteristics. Functionalization of materials like graphene with fluorinated pyrrolidines has also been shown to be a viable strategy for creating new composite materials. rsc.org

Table 2: Influence of Fluorine on Key Properties of Organic Materials This table summarizes the general effects of incorporating fluorine into organic materials, providing a basis for predicting the utility of this compound in this context.

| Material Type | Property | General Effect of Fluorination | Relevance to this compound |

|---|---|---|---|

| Liquid Crystals | Dielectric Anisotropy (Δε) | Increases magnitude, can be positive or negative depending on C-F bond orientation. researchgate.net | Could be used to tune the dielectric response of LC mixtures. |

| Liquid Crystals | Mesophase Stability | Can widen or suppress liquid crystal phase ranges. rsc.orguni-halle.de | Could stabilize specific mesophases over a broad temperature range. |

| Polymers | Thermal Stability | Generally increases due to the strength of the C-F bond. | Could enhance the thermal resistance of specialty polymers. |

| Polymers | Surface Energy | Significantly lowers, leading to hydrophobic and oleophobic surfaces. | Could be used to create low-friction or self-cleaning polymer surfaces. |

| Polymers | Chirality | Induces chiroptical properties (e.g., circular dichroism). | Incorporation as a chiral monomer would yield optically active polymers. |

Green Chemistry Principles in the Synthesis of Fluorinated Pyrrolidines

The development of synthetic routes to complex molecules like cis-3-ethyl-4-fluoropyrrolidine is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. In the context of synthesizing fluorinated pyrrolidines, significant research efforts are directed towards creating more sustainable and environmentally friendly methods. This includes the development of solvent-free reaction conditions, optimizing catalyst usage, and employing biocatalytic approaches.

Q & A

Q. What are the optimal synthetic routes for cis-3-Ethyl-4-fluoropyrrolidine, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of cis-3-Ethyl-4-fluoropyrrolidine typically involves fluorination of a pyrrolidine precursor using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. To ensure stereochemical purity, employ chiral catalysts (e.g., asymmetric hydrogenation) and validate outcomes via NMR and chiral HPLC . Orthogonal characterization techniques (e.g., X-ray crystallography) are critical for confirming the cis configuration, as minor stereochemical deviations can significantly alter biological activity .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include logP (lipophilicity), pKa (ionization potential), and solubility. Use reversed-phase HPLC for logP determination and potentiometric titration for pKa. Solubility assays should mimic physiological conditions (e.g., PBS buffer at pH 7.4). Computational tools like COSMO-RS can predict solubility but require experimental validation via UV-Vis spectroscopy or gravimetric analysis .

Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize target-specific assays (e.g., receptor binding or enzyme inhibition) using radioligand displacement or fluorescence polarization. For in vivo relevance, pair these with ADME (absorption, distribution, metabolism, excretion) profiling, including hepatic microsome stability tests and Caco-2 permeability assays. Dose-response curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values .

Advanced Research Questions

Q. How do enantiomeric impurities in this compound impact its pharmacological profile?

- Methodological Answer : Enantiomeric impurities (>0.1%) can drastically alter efficacy or toxicity. Use chiral stationary phase GC/MS or supercritical fluid chromatography (SFC) to quantify impurities. Compare biological activity of the pure cis isomer versus mixtures in in vitro assays (e.g., cAMP modulation for GPCR targets). Statistical tools like ANOVA with post-hoc Tukey tests are essential to identify significant differences in potency .

Q. What computational strategies can predict the metabolic pathways of this compound?

- Methodological Answer : Employ density functional theory (DFT) to model metabolic sites (e.g., fluorinated carbons susceptible to oxidative defluorination). Combine with in silico tools like StarDrop or MetaSite to simulate cytochrome P450 metabolism. Validate predictions with LC-HRMS analysis of hepatocyte incubation samples, focusing on hydroxylated or defluorinated metabolites .

Q. How should researchers resolve contradictions in solubility data reported for this compound?

- Methodological Answer : Contradictions often arise from differing experimental conditions (e.g., temperature, buffer composition). Replicate studies under standardized protocols (e.g., USP <1236> guidelines) and use high-purity reference standards. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design a meta-analysis comparing published datasets, ensuring statistical power via G*Power software .

Q. What advanced NMR techniques can elucidate the conformational dynamics of this compound in solution?

- Methodological Answer : Use - HOESY NMR to study fluorine-proton spatial correlations, revealing ring puckering or ethyl group orientation. Variable-temperature NMR (VT-NMR) can assess energy barriers to conformational changes. Pair with molecular dynamics simulations (e.g., AMBER force fields) to model low-energy conformers .

Methodological Frameworks for Research Design

How to formulate a hypothesis-driven research question on this compound’s mechanism of action?

- Methodological Answer : Apply the PICO framework:

- P opulation: Target protein (e.g., dopamine D3 receptor).

- I ntervention: cis-3-Ethyl-4-fluoropyrrolidine binding.

- C omparison: Existing ligands (e.g., haloperidol).

- O utcome: Binding affinity (K) and functional selectivity (β-arrestin vs. G-protein bias).

Use surface plasmon resonance (SPR) for kinetic binding studies and BRET assays for signaling bias .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound studies?

-

Methodological Answer : Fit data to a four-parameter logistic model: Y = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}} }

Use bootstrapping (10,000 iterations) to calculate 95% confidence intervals. Outliers should be identified via Grubbs’ test (α=0.05) .

Data Validation and Reproducibility

Q. How to ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer : Document all synthetic steps in detail (e.g., reaction temperature ±0.5°C, stirring speed). Use certified reference materials (CRMs) for calibration. Participate in inter-laboratory comparisons (ILCs) and share raw data (e.g., NMR FIDs) via repositories like Zenodo. Implement QA/QC protocols per ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.